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Compound of Interest

Compound Name:
[1,3]Dioxolo[4,5-c]pyridine-4-

carboxylic acid

Cat. No.: B7904498

Get Quote

Executive Summary
The [1,3]dioxolo[4,5-c]pyridine system represents a critical scaffold in modern medicinal

chemistry, serving as a bioisostere for both the quinoline and benzodioxole

(methylenedioxybenzene) ring systems. By fusing an electron-rich 1,3-dioxole ring to the

electron-deficient 3,4-positions of a pyridine core, this bicyclic heterocycle exhibits a unique

"push-pull" electronic character. This guide analyzes the orbital interactions, basicity

modulation, and regioselective reactivity that define its utility in drug development.

Structural Definition & Nomenclature
Precise nomenclature is vital due to the existence of the isomeric [4,5-b] system.

IUPAC Name: [1,3]Dioxolo[4,5-c]pyridine[1]

Core Structure: A pyridine ring fused to a 1,3-dioxole ring across the C3 and C4 bonds of the

pyridine.

Numbering System:
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Fused System (IUPAC): The oxygen atoms are assigned positions 1 and 3. The nitrogen

atom is at position 5.

Pyridine-Centric (Synthetic): Often referred to as 3,4-methylenedioxypyridine. This

numbering (N=1) is preferred for discussing reactivity relative to the parent pyridine.

Position (Fused)
Position (Pyridine
Equivalent)

Electronic Character

1 (O) -
Electron Donor (+M) /

Inductive Withdrawer (-I)

3 (O) -
Electron Donor (+M) /

Inductive Withdrawer (-I)

4 (CH) C-2

-position; Highly activated for

lithiation; Inductively

deactivated for

.

5 (N) N-1

Basic center; Pyridine lone pair

(

).

6 (CH) C-6
-position; Susceptible to

nucleophilic attack (via N-

oxide).

7 (CH) C-5

-position; Primary site for

Electrophilic Aromatic

Substitution (

).

Electronic Structure Analysis
Orbital Interactions and Aromaticity
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The stability and reactivity of [1,3]dioxolo[4,5-c]pyridine arise from the interaction between the

-deficient pyridine ring and the

-excessive dioxole ring.

The "Push-Pull" Effect: The pyridine nitrogen exerts a strong electron-withdrawing effect (-I, -

M), lowering the energy of the LUMO. Conversely, the oxygen lone pairs in the dioxole ring

donate electron density (+M) into the pyridine

-system.

HOMO/LUMO Distribution:

HOMO: Localized primarily on the dioxole oxygens and the C-5 (fused C-7) carbon. This

makes C-5 the "softest" nucleophilic site on the ring.

LUMO: Localized on the pyridine nitrogen and the adjacent

-carbons (C-2/C-6). This dictates the site of nucleophilic attack.

Basicity (pKa)
The fusion of the dioxole ring significantly alters the basicity of the pyridine nitrogen compared

to the unsubstituted parent.

Pyridine pKa: ~5.25

4-Methoxypyridine pKa: ~6.62 (Strong +M donation from para-oxygen).

3-Methoxypyridine pKa: ~4.88 (Inductive withdrawal dominates meta-oxygen).

[1,3]Dioxolo[4,5-c]pyridine pKa:Estimated ~6.2 – 6.5.

Mechanism:[2][3] The oxygen at the pyridine C-4 position is para to the nitrogen. Its

resonance donation (+M) significantly increases electron density on the nitrogen lone pair,

outweighing the inductive withdrawal (-I) from the oxygen at C-3. This makes the [4,5-c]

isomer more basic than unsubstituted pyridine and significantly more basic than the
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isomeric [4,5-b] system (where oxygen is ortho to N, reducing basicity via inductive

effects).

Dipole Moment
The molecule possesses a substantial dipole moment directed from the dioxole ring (positive

end) toward the pyridine nitrogen (negative end). This high polarity improves water solubility

compared to carbocyclic analogs like indane or benzodioxole.

Reactivity Profile
Electrophilic Aromatic Substitution ( )
Unlike unsubstituted pyridine, which is notoriously inert to electrophiles, the [1,3]dioxolo[4,5-

c]pyridine system is activated.

Regioselectivity: The reaction occurs exclusively at C-5 (Fused C-7).

Reasoning: C-5 is the

-position of the pyridine ring. It is not deactivated by the nitrogen's inductive effect as
strongly as C-2/C-6. Crucially, it is ortho to the activating oxygen at C-4.

Protocol Note: Nitration or bromination proceeds under milder conditions than pyridine,

typically without requiring N-oxidation first.

Directed ortho-Metalation (DoM)
This is the most powerful synthetic tool for functionalizing this ring system.

Site of Deprotonation:C-2 (Fused C-4).

Mechanism: The C-2 proton is flanked by the pyridine nitrogen and the dioxole oxygen. Both

heteroatoms inductively acidify this proton (cumulative -I effect). Furthermore, the nitrogen

lone pair and oxygen lone pair can coordinate lithium bases (LiTMP or n-BuLi), directing the

metalation to this specific carbon.

Nucleophilic Substitution ( )
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While the dioxole ring adds electron density, the pyridine core remains susceptible to

nucleophiles, particularly if activated as the N-oxide.

Pathway: Oxidation to the N-oxide (using mCPBA) activates C-2 and C-6. Since C-2 is

sterically shielded by the dioxole ring, nucleophilic attack (e.g., with cyanide or amines)

favors C-6.

Experimental Protocols
Synthesis of [1,3]Dioxolo[4,5-c]pyridine
The most reliable route involves the methylenation of 3,4-dihydroxypyridine.

Reagents: 3,4-Dihydroxypyridine, Bromochloromethane (

), Cesium Carbonate (

), DMF.

Protocol:

Dissolution: Dissolve 3,4-dihydroxypyridine (1.0 eq) in anhydrous DMF (0.1 M

concentration).

Base Addition: Add

(1.5 eq) to the solution. The use of Cesium is critical for the "cesium effect," which promotes
intramolecular cyclization over intermolecular polymerization.

Alkylation: Add bromochloromethane (1.2 eq) dropwise at room temperature.

Heating: Heat the mixture to 90°C for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate.

Purification: Flash column chromatography (SiO2, EtOAc/Hexane gradient).

Visualization of Synthetic Logic (Graphviz)
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Key Transformation: Methylenation

3,4-Dihydroxypyridine Intermediate
(O-Alkylated)

 Deprotonation
[1,3]Dioxolo[4,5-c]pyridine

 Cyclization

Cs2CO3, BrCH2Cl
DMF, 90°C

Click to download full resolution via product page

Figure 1: Synthetic pathway for the construction of the [1,3]dioxolo[4,5-c]pyridine core via

cesium-promoted cyclization.

Medicinal Chemistry Applications
Bioisosterism
The [1,3]dioxolo[4,5-c]pyridine scaffold is a strategic bioisostere for:

Benzodioxole (1,3-Benzodioxole): Replacing the benzene ring with pyridine introduces a

basic nitrogen. This increases aqueous solubility (lower LogP) and provides a handle for salt

formation, improving oral bioavailability.

Quinoline: The fused system mimics the size and shape of quinoline but with altered

electronic distribution, often used to tune HERG channel liability or reduce metabolic

clearance.

Metabolic Stability
The methylene bridge (

) of the dioxole ring is a known metabolic "soft spot," susceptible to Cytochrome P450 oxidation
(opening the ring to a catechol). However, the electron-deficient nature of the pyridine ring
(compared to benzene) reduces the rate of this oxidation, potentially extending the half-life of
the drug compared to benzodioxole analogs.

Comparison of Physicochemical Properties[4]
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Property 1,3-Benzodioxole
[1,3]Dioxolo[4,5-
c]pyridine

Implication

LogP (Lipophilicity) ~2.1 ~0.8
Improved water

solubility.

H-Bond Acceptors 2 (Weak) 3 (Strong N-acceptor)
Enhanced receptor

binding affinity.

pKa Neutral ~6.4 (Basic)
Lysosomal trapping /

Salt formation.

Metabolic Risk
High (Quinone

formation)
Moderate Reduced toxicity risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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